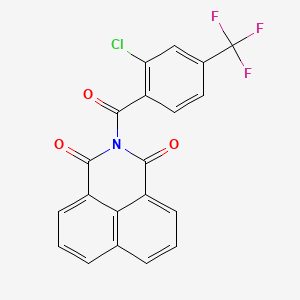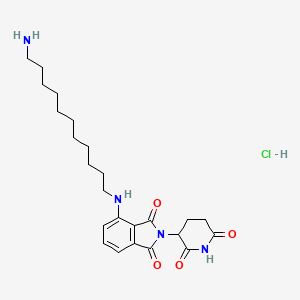![molecular formula C38H40N4O7S B10861557 N-ethyl-N-propan-2-ylpropan-2-amine;8-[[4-[4-[(4-nitrobenzoyl)amino]phenyl]benzoyl]amino]naphthalene-1-sulfonic acid](/img/structure/B10861557.png)
N-ethyl-N-propan-2-ylpropan-2-amine;8-[[4-[4-[(4-nitrobenzoyl)amino]phenyl]benzoyl]amino]naphthalene-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DRI-C21041 (DIEA) is a chemical compound known for its role as an inhibitor of the CD40/CD40L interaction. This interaction is crucial in the immune response, and DRI-C21041 (DIEA) exhibits an inhibitory concentration (IC50) of 0.31 μM . It effectively suppresses the immune response triggered by alloantigen .
Preparation Methods
The preparation of DRI-C21041 (DIEA) involves specific synthetic routes and reaction conditions. The compound is synthesized through a series of chemical reactions that include the use of various reagents and solvents. The detailed synthetic route and industrial production methods are proprietary and not publicly disclosed. it is known that the compound is stored as a powder at -20°C for up to three years and in solvent at -80°C for up to one year .
Chemical Reactions Analysis
DRI-C21041 (DIEA) undergoes several types of chemical reactions, including:
Oxidation and Reduction: These reactions involve the gain or loss of electrons, respectively.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: The compound is often used with reagents such as dimethyl sulfoxide (DMSO), polyethylene glycol (PEG300), and Tween 80.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
DRI-C21041 (DIEA) has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions to study the inhibition of protein-protein interactions.
Biology: The compound is used to investigate the role of CD40/CD40L interaction in immune response and cell signaling.
Mechanism of Action
DRI-C21041 (DIEA) exerts its effects by inhibiting the CD40/CD40L interaction. This interaction is essential for the activation and proliferation of B cells and the activation of NF-κB, a protein complex involved in immune response regulation . By inhibiting this interaction, DRI-C21041 (DIEA) suppresses the immune response induced by alloantigen .
Comparison with Similar Compounds
DRI-C21041 (DIEA) is unique in its high specificity and potency as a CD40/CD40L interaction inhibitor. Similar compounds include:
DRI-C21091: Another inhibitor of protein-protein interactions with activity in the high nanomolar to low micromolar range.
DRI-C21095: Exhibits similar inhibitory properties but with different selectivity profiles.
These compounds highlight the uniqueness of DRI-C21041 (DIEA) in terms of its specificity and potency in inhibiting the CD40/CD40L interaction.
Properties
Molecular Formula |
C38H40N4O7S |
|---|---|
Molecular Weight |
696.8 g/mol |
IUPAC Name |
N-ethyl-N-propan-2-ylpropan-2-amine;8-[[4-[4-[(4-nitrobenzoyl)amino]phenyl]benzoyl]amino]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C30H21N3O7S.C8H19N/c34-29(23-13-17-25(18-14-23)33(36)37)31-24-15-11-20(12-16-24)19-7-9-22(10-8-19)30(35)32-26-5-1-3-21-4-2-6-27(28(21)26)41(38,39)40;1-6-9(7(2)3)8(4)5/h1-18H,(H,31,34)(H,32,35)(H,38,39,40);7-8H,6H2,1-5H3 |
InChI Key |
GWZHEXLMRCVIRE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C(C)C)C(C)C.C1=CC2=C(C(=C1)NC(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)NC(=O)C5=CC=C(C=C5)[N+](=O)[O-])C(=CC=C2)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![1-(2,5-Dimethylphenyl)-3-[4-(4-hydroxyphenyl)butan-2-yl]urea](/img/structure/B10861541.png)
![(2S,4R)-1-[(2S)-2-[[7-[2-[5-[[5-chloro-4-(3-phenylphenyl)pyrimidin-2-yl]amino]pyridin-3-yl]-1-oxo-2,8-diazaspiro[4.5]decan-8-yl]-7-oxoheptanoyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B10861552.png)

